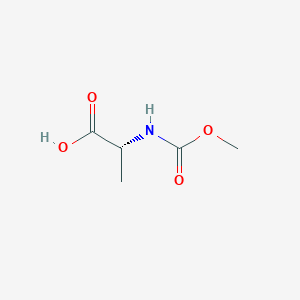

(2R)-2-(methoxycarbonylamino)propanoic Acid

Description

BenchChem offers high-quality (2R)-2-(methoxycarbonylamino)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(methoxycarbonylamino)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(methoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFZODJINWJNPZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-2-(methoxycarbonylamino)propanoic Acid CAS number

An In-Depth Technical Guide on (2R)-2-(methoxycarbonylamino)propanoic Acid (CAS: 171567-85-4)

Executive Summary

In the landscape of modern peptidomimetic drug discovery, the selection of terminal capping groups and unnatural amino acid stereocenters dictates both the pharmacokinetic stability and target affinity of a therapeutic molecule. (2R)-2-(methoxycarbonylamino)propanoic acid , commonly referred to as Moc-D-Ala-OH or N-methoxycarbonyl-D-alanine , is a critical chiral building block. Bearing the CAS Registry Number 171567-85-4 [1], this compound is extensively utilized in the synthesis of advanced serine protease inhibitors, most notably Hepatitis C Virus (HCV) NS3 protease inhibitors [2].

This whitepaper provides a comprehensive technical analysis of Moc-D-Ala-OH, detailing its physicochemical profile, the mechanistic rationale for its structural components, and field-proven experimental protocols for its synthesis and downstream coupling.

Chemical Identity & Physicochemical Profiling

Moc-D-Ala-OH is an N-protected derivative of the unnatural amino acid D-alanine. Unlike transient protecting groups (like Boc or Fmoc) that are cleaved during synthesis, the methoxycarbonyl (Moc) group is frequently retained in the final active pharmaceutical ingredient (API) to serve as a permanent pharmacophoric element.

Table 1: Physicochemical Properties of Moc-D-Ala-OH

| Property | Specification / Value |

| IUPAC Name | (2R)-2-(methoxycarbonylamino)propanoic acid |

| Common Synonyms | Methoxycarbonyl-D-alanine; Moc-D-Ala-OH |

| CAS Registry Number | 171567-85-4 |

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| Stereochemistry | (2R) - D-enantiomer |

| SMILES String | O=C(O)OC)C |

Structural Rationale: The "Moc" Group and D-Stereochemistry

The integration of Moc-D-Ala-OH into a drug scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

-

The D-Alanine Core (Chiral Inversion): Endogenous human proteases are highly stereoselective, predominantly cleaving peptide bonds formed by L-amino acids. By incorporating the (2R) enantiomer (D-alanine), the resulting peptidomimetic achieves profound resistance to enzymatic degradation, dramatically increasing its plasma half-life.

-

The Methoxycarbonyl (Moc) Capping Group: While bulky groups like Fmoc (fluorenylmethoxycarbonyl) provide excellent lipophilicity, they often create steric clashes within tight enzyme active sites. The Moc group offers a minimal steric footprint while providing a critical hydrogen-bond acceptor (the carbonyl oxygen) that interacts with the S-subpockets of viral proteases like HCV NS3 [3].

Logical relationship illustrating the pharmacokinetic and pharmacodynamic advantages of the Moc-D-Ala moiety.

Experimental Methodologies

As a Senior Application Scientist, it is imperative to not only outline the steps but to understand the causality behind the reaction conditions. Below are self-validating protocols for both the synthesis of the building block and its subsequent coupling.

Protocol A: Synthesis of Moc-D-Ala-OH via Schotten-Baumann Conditions

This protocol utilizes an aqueous biphasic system to acylate the amine while managing the reactivity of the chloroformate.

Reagents: D-Alanine, Methyl chloroformate, Sodium hydroxide (NaOH), Water.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of D-alanine in a 2M NaOH aqueous solution.

-

Causality: The highly basic medium (pH > 10) ensures the complete deprotonation of the zwitterionic D-alanine, rendering the primary amine highly nucleophilic.

-

-

Cooling: Chill the reaction vessel to 0°C using an ice-water bath.

-

Causality: Methyl chloroformate is highly susceptible to aqueous hydrolysis. Lowering the temperature suppresses the competing hydrolysis reaction, ensuring the acylating agent reacts preferentially with the amine.

-

-

Addition: Add 1.1 equivalents of methyl chloroformate dropwise over 30 minutes, simultaneously adding 2M NaOH dropwise to maintain the pH between 9.5 and 10.5.

-

Workup: Once the reaction is complete (monitored by TLC), wash the aqueous layer with diethyl ether to remove unreacted chloroformate. Acidify the aqueous layer to pH 2.0 using 1M HCl, and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield Moc-D-Ala-OH as a colorless oil or white solid [4].

Protocol B: Stereoselective Peptide Coupling (HOAt/DCC Method)

When coupling Moc-D-Ala-OH to a complex bicyclic prolinate or other peptidomimetic cores, maintaining the integrity of the (2R) stereocenter is paramount. Standard coupling agents (like DCC alone) often lead to the formation of an oxazolone intermediate, resulting in racemization. The addition of 1-Hydroxy-7-azabenzotriazole (HOAt) circumvents this [2].

Step-by-Step Procedure:

-

Activation: To a solution of Moc-D-Ala-OH (1.31 mmol) and HOAt (1.31 mmol) in anhydrous Dichloromethane (DCM, 10 mL) cooled to 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.31 mmol) [2].

-

Causality: HOAt reacts with the O-acylisourea intermediate formed by DCC to generate a highly reactive, yet stable, active ester. The nitrogen at the 7-position of HOAt provides an anchoring hydrogen bond that accelerates the nucleophilic attack of the incoming amine, effectively outcompeting the racemization pathway.

-

-

Coupling: Stir for 30 minutes at 0°C, then add the target amine core (0.88 mmol) dissolved in Tetrahydrofuran (THF, 8.8 mL) [2].

-

Completion: Allow the mixture to warm to room temperature and stir overnight. Quench with saturated aqueous sodium bicarbonate, filter off the dicyclohexylurea (DCU) byproduct, and purify the target peptidomimetic via flash chromatography.

Workflow detailing the synthesis of Moc-D-Ala-OH and its subsequent HOAt/DCC-mediated coupling.

Conclusion

The compound (2R)-2-(methoxycarbonylamino)propanoic acid (CAS: 171567-85-4) represents a perfect intersection of synthetic utility and pharmacological design. By combining the protease-resistant properties of D-alanine with the optimized steric and electronic profile of the methoxycarbonyl group, it serves as an indispensable building block in the synthesis of next-generation antiviral therapeutics. Mastery of its handling—particularly the suppression of racemization during coupling via HOAt/DCC methodologies—is a mandatory competency for scientists operating in the peptidomimetic space.

References

- Babine, R. E., et al. (2013). Peptidomimetic protease inhibitors (US Patent No. 8,529,882 B2). U.S. Patent and Trademark Office.

- Lin, C., et al. (1994). Hepatitis C Virus NS3 Serine Proteinase: Trans-Cleavage Requirements and Processing Kinetics. Journal of Virology, 68(12), 8147-8157. Cited in US8529882B2.

- Babine, R. E., et al. (2012). Process for preparing intermediates of peptidomimetic (AU Patent No. 2012201015 B2). IP Australia.

Technical Whitepaper: Molecular Weight Characterization and Analytical Differentiation of (2R)-2-(Methoxycarbonylamino)propanoic Acid

Executive Summary

(2R)-2-(methoxycarbonylamino)propanoic acid, commonly referred to as N-methoxycarbonyl-D-alanine, is a critical chiral building block utilized in the synthesis of advanced peptidomimetic therapeutics. With a molecular formula of C5H9NO4 and a molecular weight of 147.13 g/mol [1], this compound presents unique analytical challenges due to its isobaric relationship with endogenous proteinogenic amino acids like L-glutamic acid[2]. This whitepaper details the physicochemical properties, strategic utility in drug design, and a self-validating LC-HRMS protocol for its unambiguous characterization.

Physicochemical Profiling & Molecular Weight Derivation

The target compound consists of a D-alanine core where the primary amine is protected by a methoxycarbonyl group. Understanding its exact mass is fundamental for downstream mass spectrometry applications.

Molecular Weight Calculation:

-

Carbon (C5): 5 atoms × 12.011 = 60.055 g/mol

-

Hydrogen (H9): 9 atoms × 1.008 = 9.072 g/mol

-

Nitrogen (N1): 1 atom × 14.007 = 14.007 g/mol

-

Oxygen (O4): 4 atoms × 15.999 = 63.996 g/mol

Total Nominal Molecular Weight: 147.13 g/mol [1] Exact Monoisotopic Mass: 147.0532 Da

Strategic Utility in Peptidomimetic Drug Design

In the development of direct-acting antivirals, particularly Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, controlling the molecular weight of the active pharmaceutical ingredient (API) is paramount[3]. (2R)-2-(methoxycarbonylamino)propanoic acid is frequently utilized as an N-terminal capping group in these synthetic pathways.

-

Causality of Selection: The methoxycarbonyl moiety acts as a dual-purpose structural feature. It protects the primary amine during solid-phase peptide synthesis and is often retained in the final API to enhance lipophilicity and proteolytic stability. Because it adds minimal molecular bulk (an addition of only 58 Da over the free amine), medicinal chemists can extend the peptide backbone to interact with the viral protease's active site without excessively violating Lipinski’s Rule of Five, thereby preserving the drug's oral bioavailability[3].

Analytical Differentiation: Resolving the Isobaric Challenge

A primary analytical hurdle in the quality control of this compound is its molecular formula, C5H9NO4, which is shared with several naturally occurring compounds, including L-glutamic acid and O-acetylserine[4]. Because these compounds possess identical nominal molecular weights (147.13 g/mol ) and exact masses (147.0532 Da), standard low-resolution mass spectrometry cannot differentiate them[2].

-

Causality of Analytical Strategy: To prevent misidentification during pharmacokinetic profiling or raw material release testing, High-Resolution Mass Spectrometry (HRMS) must be coupled with Collision-Induced Dissociation (CID). Differentiation relies entirely on the divergent structural fragmentation pathways of the isomers.

Table 1: Comparative MS/MS Fragmentation Profiles

| Compound | Nominal MW ( g/mol ) | Exact Mass [M+H]+ (Da) | Primary MS/MS Product Ions (m/z) | Diagnostic Neutral Losses |

| (2R)-2-(methoxycarbonylamino)propanoic acid | 147.13 | 148.0604 | 116.03, 88.04, 60.04 | -CH3OH (32 Da), -CO2 (44 Da) |

| L-Glutamic Acid | 147.13 | 148.0604 | 130.05, 102.05, 84.04 | -H2O (18 Da), -HCOOH (46 Da) |

| O-Acetylserine | 147.13 | 148.0604 | 106.05, 88.04 | -C2H2O (42 Da) |

Self-Validating Experimental Protocol: LC-HRMS/MS Characterization

Objective: Unambiguous structural confirmation of (2R)-2-(methoxycarbonylamino)propanoic acid while ruling out isobaric interferences.

Step 1: Sample Preparation & System Suitability

-

Action: Dissolve 1.0 mg of the analyte in 1 mL of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid provides an abundant proton source, shifting the ionization equilibrium toward the [M+H]+ species (m/z 148.0604) in positive ESI mode.

-

Self-Validation Gate: Spike the matrix with 10 ng/mL of 13C5-L-Glutamic acid (MW 152.14 g/mol ). The system is only validated for acquisition if the internal standard is detected with a signal-to-noise ratio > 100:1, confirming that matrix-induced ion suppression is absent.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Run a shallow gradient from 5% to 40% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

-

Causality: While MS/MS can differentiate the isomers, co-elution with endogenous glutamic acid in complex matrices can cause severe space-charge effects and ion suppression in the ESI source. The reverse-phase C18 column retains the slightly more lipophilic methoxycarbonyl-protected D-alanine longer than the highly polar glutamic acid, ensuring baseline resolution prior to MS entry.

Step 3: HRMS Acquisition & CID Fragmentation

-

Action: Isolate the precursor ion[M+H]+ at m/z 148.06 using the quadrupole mass filter (1.0 Da isolation window). Apply a Normalized Collision Energy (NCE) of 25 eV.

-

Causality: An NCE of 25 eV provides sufficient internal energy to cleave the carbamate ester bond without completely shattering the carbon backbone.

-

Self-Validation Gate: The identity is confirmed only if the product ion spectrum yields the diagnostic m/z 116.03 (neutral loss of methanol) and m/z 88.04 (subsequent loss of carbon monoxide). The absence of m/z 130.05 (loss of water, characteristic of glutamic acid) confirms isomeric purity.

Visualizing the Analytical Workflow

LC-HRMS/MS workflow for the isobaric differentiation of C5H9NO4 isomers.

References

-

National Institute of Standards and Technology (NIST). "C5H9NO4 - Gas phase ion energetics data." NIST Chemistry WebBook, SRD 69. URL:[Link]

-

Wikipedia Contributors. "C5H9NO4." Wikipedia, The Free Encyclopedia. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "L-Glutamic Acid - Computed Properties." PubChem Compound Summary for CID 33032. URL:[Link]

- Babine, R. E., et al. "Peptidomimetic protease inhibitors." World Intellectual Property Organization, WO2002018369A2.

Sources

The Pharmacophoric Role of (2R)-2-(Methoxycarbonylamino)propanoic Acid in Peptidomimetic Drug Design

Executive Summary

(2R)-2-(Methoxycarbonylamino)propanoic acid, commonly identified as N-methoxycarbonyl-D-alanine (Moc-D-Ala-OH), is an advanced chiral building block fundamentally utilized in the rational design of antiviral therapeutics. While it lacks standalone therapeutic efficacy, its potent biological activity is unlocked when incorporated as a terminal P4 capping group in peptidomimetic inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease. This technical guide details the mechanistic rationale, structural biology, and self-validating experimental workflows for utilizing Moc-D-Ala-OH in modern drug development.

Structural Biology and Mechanism of Action

The HCV NS3/4A protease is a chymotrypsin-like serine protease essential for viral replication, responsible for cleaving the viral polyprotein at four distinct downstream junctions[1]. The active site features a classic catalytic triad (His57, Asp81, Ser139) and a shallow, solvent-exposed substrate-binding cleft[2].

In the development of direct-acting antivirals (DAAs), peptidomimetic scaffolds are designed to competitively mimic the natural viral polyprotein substrate. Moc-D-Ala-OH is strategically employed at the P4 position of these inhibitors for two primary reasons:

-

Stereochemical Causality: The (2R) D-alanine configuration is strictly required. The D-stereocenter forces the methoxycarbonyl side chain to project outward into the solvent-exposed S4 subsite. This orientation maximizes critical hydrogen bonding with the enzyme backbone while avoiding the severe steric clashes that the L-enantiomer would induce against the protease surface[3].

-

Steric Optimization & Resistance Mitigation: Early-generation inhibitors utilized bulky tert-butyloxycarbonyl (t-Boc) capping groups. However, structural analyses of drug-resistant HCV variants (e.g., V158I mutations) revealed that bulky P4 groups protrude outside the consensus "substrate envelope," leading to severe steric clashes with mutated residues[4]. Replacing t-Boc with the highly compact Moc-D-Ala-OH moiety reduces the molecular footprint, allowing the inhibitor to remain strictly within the substrate envelope and retain potent biological activity against resistant viral strains[3].

Fig 1: Pharmacophoric role of Moc-D-Ala-OH in targeting the HCV NS3/4A S4 pocket.

Pharmacokinetic Implications

Beyond target affinity, the transition to Moc-D-Ala-OH profoundly impacts the in vivo pharmacokinetic (PK) profile of the resulting drug candidates. High molecular weight and lipophilicity routinely plague peptidomimetics, leading to poor oral bioavailability and rapid biliary clearance.

By substituting heavier capping groups with Moc-D-Ala-OH, researchers achieve a critical reduction in molecular weight and topological polar surface area (TPSA). This modification enhances hepatic tropism—ensuring the drug concentrates in the liver where HCV replicates—while maintaining high plasma exposure[3].

Table 1: Comparative Pharmacological Impact of P4 Capping Groups

| P4 Capping Group | Molecular Weight Contribution | S4 Pocket Interaction | Impact on V158I Resistant Strain | Hepatic Exposure (In Vivo) |

| tert-Butyloxycarbonyl (t-Boc) | High | Hydrophobic, extends outside envelope | Severe steric clash (Loss of potency) | Moderate |

| (2R)-2-(Methoxycarbonylamino)propanoic acid | Low | Hydrogen bonding, compact fit | Retained potency (No clash) | High (Optimal) |

| Pyrazine-2-carbonyl | Moderate | Pi-stacking, H-bonding | Moderate clash | High |

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the integration of Moc-D-Ala-OH into a drug scaffold requires a self-validating experimental system. The following protocols detail the synthesis of the P4-capped inhibitor and its subsequent biological validation.

Protocol 1: Stereoselective Amide Coupling of Moc-D-Ala-OH

-

Objective: Covalently link Moc-D-Ala-OH to a P3-P2-P1 peptidomimetic core without racemization.

-

Causality: D-amino acids are highly susceptible to racemization via oxazolone intermediate formation during carboxyl activation. To prevent this, HATU is utilized as the coupling reagent in the presence of a weak base (DIPEA). This combination provides rapid activation and minimizes the lifetime of the reactive intermediate, preserving the critical (2R) stereocenter[1].

Step-by-Step Methodology:

-

Dissolve 1.0 eq of the P3-P2-P1 core amine and 1.2 eq of Moc-D-Ala-OH in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

-

Add 1.2 eq of HATU (or HOAt/DCC) followed by the dropwise addition of 2.5 eq of DIPEA[1].

-

Stir the reaction for 30 minutes at 0 °C, then allow it to warm to room temperature for 2 hours to ensure complete conversion.

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize acid byproducts.

-

Extract the organic layer with ethyl acetate, concentrate under vacuum, and purify via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target molecule with >99% diastereomeric purity.

Protocol 2: In Vitro NS3/4A FRET Enzyme Inhibition Assay

-

Objective: Quantify the biological activity (K_i and IC₅₀) of the synthesized Moc-D-Ala-OH capped inhibitor.

-

Causality: The isolated NS3 protease domain is inherently unstable and exhibits poor catalytic efficiency. The addition of the NS4A cofactor peptide is mandatory, as it intercalates into the NS3 domain, organizing the catalytic triad into its biologically active conformation[5]. A FRET-based depsipeptide substrate is utilized to allow continuous, real-time fluorometric monitoring of cleavage velocity.

Step-by-Step Methodology:

-

Pre-incubate the purified HCV NS3 protease domain (10 nM) with the NS4A cofactor peptide (20 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 15% glycerol, 0.6 mM LDAO, 10 mM DTT) for 15 minutes at 25 °C.

-

Add serial dilutions of the Moc-D-Ala-OH capped inhibitor (ranging from 0.1 nM to 10 µM) and incubate for 30 minutes to allow for steady-state binding.

-

Initiate the enzymatic reaction by adding 2 µM of the FRET substrate (e.g., RET S1).

-

Monitor fluorescence emission continuously (excitation 340 nm, emission 490 nm) for 20 minutes using a microplate reader.

-

Calculate the initial velocity (V₀) for each concentration. Plot fractional activity (V_i/V₀) versus inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to derive the K_i value.

Fig 2: Synthesis and validation workflow for Moc-D-Ala-OH derived protease inhibitors.

Conclusion

The integration of (2R)-2-(methoxycarbonylamino)propanoic acid into peptidomimetic scaffolds exemplifies the precision required in modern drug design. By perfectly balancing steric bulk, stereochemical orientation, and pharmacokinetic properties, Moc-D-Ala-OH serves as an indispensable pharmacophore in the ongoing development of resilient, highly targeted antiviral therapies.

References

- Peptidomimetic protease inhibitors (US8529882B2). Google Patents.

-

The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) . PubMed Central (PMC). Available at:[Link]

-

Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding . PubMed Central (PMC). Available at:[Link]

-

In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 . Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

- 1. US8529882B2 - Peptidomimetic protease inhibitors - Google Patents [patents.google.com]

- 2. US8529882B2 - Peptidomimetic protease inhibitors - Google Patents [patents.google.com]

- 3. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

(2R)-2-(methoxycarbonylamino)propanoic Acid literature review

An In-depth Technical Guide to (2R)-2-(methoxycarbonylamino)propanoic Acid

Foreword: Beyond the Reagent Bottle

In the landscape of chiral building blocks, (2R)-2-(methoxycarbonylamino)propanoic acid, or N-methoxycarbonyl-D-alanine, represents more than just a catalog item. It is a molecule of specific intent, where the inherent chirality of D-alanine is temporarily masked by one of the simplest carbamate protecting groups. This guide is crafted for the practicing researcher and development scientist. It moves beyond a simple recitation of properties to explore the strategic underpinnings of its synthesis, the nuances of its characterization, and the logic of its application. Herein, we dissect the causality behind experimental choices, providing not just protocols, but the scientific rationale that makes them robust and reliable.

Core Identity: Physicochemical and Spectroscopic Profile

Understanding a molecule begins with its fundamental properties and how we verify its identity and purity. N-methoxycarbonyl-D-alanine is a stable, crystalline solid under standard conditions, but its true value lies in its stereochemical integrity and the predictable behavior of its functional groups.

Key Physicochemical Data

Quantitative data provides the essential foundation for any experimental work. The properties of N-methoxycarbonyl-D-alanine are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(methoxycarbonylamino)propanoic acid | - |

| Synonyms | N-Methoxycarbonyl-D-alanine, (Methoxycarbonyl)-D-alanine | [1] |

| CAS Number | 171567-85-4 | [1] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Characterization: The Molecule's Signature

Confirming the structure and purity of N-methoxycarbonyl-D-alanine is paramount. The following spectroscopic techniques are indispensable.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield (typically 10-12 ppm)[3]. The proton on the chiral center (α-proton) will appear as a quartet due to coupling with the adjacent methyl group. The two methyl groups—one on the alanine backbone and one on the methoxycarbonyl group—will appear as a doublet and a singlet, respectively, in the upfield region. The N-H proton of the carbamate will appear as a doublet, coupling to the α-proton.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing around 170-180 ppm[3]. The carbamate carbonyl will also be in the downfield region. The α-carbon and the two methyl carbons will appear in the more shielded, upfield region of the spectrum.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch[3].

-

C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid carbonyl stretch appears around 1710 cm⁻¹, while the carbamate carbonyl stretch is typically found at a slightly higher frequency, around 1720-1740 cm⁻¹.

-

N-H Stretch: A moderate absorption around 3300 cm⁻¹ corresponds to the N-H stretch of the carbamate group.

Synthesis and Chiral Integrity

The preparation of N-methoxycarbonyl-D-alanine is a foundational procedure in many research campaigns. The goal is not merely to form the molecule but to do so while rigorously preserving the stereochemical integrity of the starting D-alanine.

Synthetic Workflow: The Schotten-Baumann Approach

The most direct and reliable method for N-protection of an amino acid is the Schotten-Baumann reaction, which involves the acylation of the amino group under basic aqueous conditions. The choice of base is critical; a moderately strong base like sodium carbonate or sodium bicarbonate is used to neutralize the HCl byproduct generated during the reaction, driving it to completion without causing significant racemization of the sensitive α-carbon.

Experimental Protocol: Synthesis of N-Methoxycarbonyl-D-alanine

This protocol is designed for robustness and high fidelity in maintaining stereochemistry.

-

Dissolution: In a 250 mL round-bottom flask, dissolve D-alanine (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). If solubility is limited, a co-solvent such as 1,4-dioxane can be added.

-

Cooling (Critical Step): Cool the stirred solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation and minimize side reactions, including potential racemization.

-

Acylation: Add methyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. The slow addition prevents localized high concentrations of the acylating agent.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup and Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of the product should form.

-

Purification:

-

Filtration: If a clean precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Extraction: Alternatively, the acidified mixture can be extracted with ethyl acetate (3 x volume). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Final Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white crystalline solid.

-

Validation: The final product's identity and purity should be confirmed using NMR, IR, and HPLC analysis as described in Section 1.2 and 2.3.

Chiral Analysis: Verifying Enantiomeric Purity

The biological and chemical utility of this compound is entirely dependent on its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Protocol: Indirect Chiral HPLC via Derivatization

This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column. This is often more accessible than dedicated chiral columns.

-

Derivatizing Agent: Use a reagent like Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, or Marfey's Reagent).[4]

-

Sample Preparation:

-

Dissolve a small amount (~1 mg) of the synthesized N-methoxycarbonyl-D-alanine in a vial with acetone (100 µL).

-

Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

-

Add 40 µL of 1 M sodium bicarbonate.

-

-

Reaction: Cap the vial and heat at 40 °C for 1 hour.[4]

-

Quenching: Cool the mixture to room temperature and neutralize the reaction by adding 20 µL of 2 M HCl.[4]

-

Analysis: Dilute the sample with the mobile phase and inject it into an HPLC system equipped with a standard C18 reversed-phase column.

-

Interpretation: The two diastereomers formed from the (R) and any contaminating (S) enantiomer will have different retention times. Enantiomeric excess (% ee) can be calculated from the relative peak areas.

Core Applications: A Versatile Chiral Building Block

The utility of N-methoxycarbonyl-D-alanine stems from its dual functionality: a protected amine and a reactive carboxylic acid, all anchored to a specific stereocenter.

Peptide Synthesis

While less common than the more robust Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) groups, the methoxycarbonyl (Moc) group serves as a simple, stable N-protecting group. It is resistant to the mildly acidic conditions used to cleave t-butyl-based side-chain protecting groups and the basic conditions used to cleave Fmoc groups.[5][6] This orthogonality can be exploited in specific synthetic strategies.

Mechanism: Carbodiimide-Mediated Peptide Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amino group of another amino acid. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activating agents, often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[7]

Experimental Protocol: Dipeptide Synthesis

-

Reactant Preparation: Dissolve N-methoxycarbonyl-D-alanine (1 equivalent) and the desired amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 equivalent) in dichloromethane (DCM) or dimethylformamide (DMF).

-

Neutralization: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

Activation: Add HOBt (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Coupling: Add EDC (1.2 equivalents) to the cold solution and stir.[5] Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by silica gel chromatography.

Antimicrobial Drug Development

D-alanine is an essential structural component of the peptidoglycan layer in bacterial cell walls.[8] Its presence is crucial for the cross-linking that gives the cell wall its structural integrity. Molecules that mimic D-alanine or interfere with its incorporation into the cell wall, such as the dipeptide D-alanyl-D-alanine, are attractive targets for antibiotic development.[9] N-methoxycarbonyl-D-alanine serves as a valuable starting material for synthesizing D-alanine-containing peptides and peptidomimetics for screening as potential antimicrobial agents.[8]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and its reagents.[10][11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[10][12] In case of contact, rinse thoroughly with water.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Concluding Remarks

(2R)-2-(methoxycarbonylamino)propanoic acid is a deceptively simple molecule that holds significant potential for researchers in peptide synthesis and medicinal chemistry. Its value lies not in the complexity of its structure, but in the precise presentation of a chiral D-alanine core, temporarily and strategically protected. By understanding the logic behind its synthesis, the rigor required for its analysis, and the chemical principles of its application, scientists can effectively leverage this building block to construct more complex and potentially life-saving molecules. The protocols and insights provided in this guide serve as a foundation for its confident and successful use in the laboratory.

References

-

metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available from: [Link]

-

AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]

-

PubChemLite. (2r)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid. Available from: [Link]

-

National Institutes of Health, PubChem. (2R)-2-methoxypropanoic acid. Available from: [Link]

-

Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Available from: [Link]

-

SpectraBase. Propanoic acid, 2-(methoxyimino)-, methyl ester. Available from: [Link]

-

PubMed. Enantiomer separation of a powerful chiral auxiliary, 2-methoxy-2-(1-naphthyl)propionic acid by liquid chromatography using chiral anion exchanger-type stationary phases in polar-organic mode; investigation of molecular recognition aspects. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Available from: [Link]

-

Frontiers. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Available from: [Link]

-

china-sinoway.com. Application And Preparation Method Of D-alanine. Available from: [Link]

-

National Institutes of Health, PMC. Introduction to Peptide Synthesis. Available from: [Link]

-

ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Available from: [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

-

MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Available from: [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

- Google Patents. WO2003043625A1 - 2-aryl-propionic acids and pharmaceutical compositions containing them.

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. aksci.com [aksci.com]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

Methodological & Application

HPLC analysis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Application Note: Advanced HPLC Methodologies for the Analysis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Executive Summary & Analytical Rationale

(2R)-2-(methoxycarbonylamino)propanoic acid, universally referred to as N-methoxycarbonyl-D-alanine (Moc-D-Ala-OH), is a critical chiral building block utilized in the synthesis of complex peptidomimetic therapeutics, most notably Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1][2]. Ensuring both the chemical purity and the enantiomeric excess (

Analyzing Moc-D-Ala-OH presents distinct chromatographic challenges. Unlike amino acids protected by heavily conjugated groups (e.g., Fmoc or Cbz) that offer strong UV chromophores, the methoxycarbonyl (Moc) group lacks an extended

Mechanistic Approach to Method Development

To establish a self-validating analytical system, the workflow is bifurcated into two distinct chromatographic modes, each engineered to exploit specific physicochemical properties of the analyte.

Chemical Purity (Achiral RP-HPLC):

This method utilizes a high-efficiency C18 stationary phase. The causality behind the mobile phase selection is driven by the analyte's acidic nature (

Enantiomeric Purity (Chiral WAX-HPLC): Traditional polysaccharide-based chiral columns often struggle to resolve small, polar, aliphatic protected amino acids. Instead, a Weak Anion-Exchange (WAX) chiral stationary phase based on Cinchona alkaloids (e.g., tert-butyl-carbamoylated quinine derivatives) is selected[7][8]. The causality here relies on a synergistic recognition mechanism: the basic quinuclidine nitrogen of the chiral selector forms a strong ionic bond with the deprotonated carboxylic acid of the analyte, while the carbamate group engages in directional hydrogen bonding and steric interactions within the chiral cleft[8][9].

Dual-pathway HPLC workflow for chemical and enantiomeric purity of Moc-D-Ala-OH.

Synergistic chiral recognition mechanism between Moc-D-Ala-OH and WAX stationary phase.

Experimental Protocols & Methodologies

Protocol A: Determination of Chemical Purity (Achiral RP-HPLC)

Objective: Quantify Moc-D-Ala-OH and detect synthesis-related impurities (e.g., unreacted D-alanine, degradation products).

Step-by-Step Procedure:

-

Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Preparation: Accurately weigh 10.0 mg of Moc-D-Ala-OH reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 1.0 mg/mL).

-

Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and dilute to volume.

-

System Equilibration: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Equilibrate the C18 column at initial gradient conditions (95% A / 5% B) until a stable baseline is achieved at 210 nm.

-

Injection Sequence: Inject a blank (diluent) to confirm no baseline interference. Inject the standard preparation in five replicates to establish system suitability. Inject samples in duplicate.

Table 1: Achiral RP-HPLC Chromatographic Conditions

| Parameter | Specification |

| Column | C18, 150 mm × 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (Optional: LC-MS ESI negative mode) |

| Injection Volume | 10 µL |

Protocol B: Determination of Enantiomeric Excess (Chiral WAX-HPLC)

Objective: Baseline separation of Moc-D-Ala-OH (target API intermediate) and Moc-L-Ala-OH (enantiomeric impurity).

Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare a polar organic mobile phase consisting of Methanol containing 50 mM Formic Acid and 25 mM Ammonium Formate[7]. The precise ratio of acid to base acts as a buffer in the organic solvent, controlling the ionization state of both the WAX chiral selector and the analyte.

-

System Suitability Solution: Prepare a racemic mixture of Moc-D,L-Ala-OH at 0.5 mg/mL in Methanol.

-

Sample Preparation: Prepare the test sample at 1.0 mg/mL in Methanol.

-

Chromatographic Run: Run the system isocratically. The ionic interaction is strong; if retention times are too long, slightly increase the ammonium formate concentration to enhance counter-ion competition and elute the analytes faster.

Table 2: Chiral WAX-HPLC Chromatographic Conditions

| Parameter | Specification |

| Column | Weak Anion-Exchange (e.g., Chiral ION-QN), 150 mm × 4.6 mm, 5 µm |

| Mobile Phase | Methanol / 50 mM Formic Acid / 25 mM Ammonium Formate |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Data Presentation: System Suitability & Self-Validation Criteria

To ensure the trustworthiness and reproducibility of the data, both methods must pass strict System Suitability Testing (SST) prior to sample analysis. These parameters act as a self-validating system for the protocols described.

Table 3: System Suitability Criteria

| Method | Parameter | Acceptance Criteria | Scientific Rationale |

| Achiral RP-HPLC | Tailing Factor ( | Confirms adequate suppression of carboxylic acid ionization. | |

| Achiral RP-HPLC | % RSD of Peak Area | Ensures precision of the injection and integration at low UV wavelengths. | |

| Chiral WAX-HPLC | Resolution ( | Guarantees baseline separation between L- and D-enantiomers for accurate | |

| Chiral WAX-HPLC | Retention Factor ( | Ensures the analyte is sufficiently retained by the chiral selector to undergo stereoselective interactions. |

References

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization Source: PubMed (nih.gov) URL:[Link]

- US8529882B2 - Peptidomimetic protease inhibitors Source: Google Patents URL

- AU2012201015B2 - Peptidomimetic protease inhibitors Source: Google Patents URL

-

Analysis of Amino Acids by HPLC Source: Agilent Technologies URL:[Link]

- ES2325481T3 - PROTEASA PEPTIDOMIMETIC INHIBITORS Source: Google Patents URL

-

Chiral HPLC Column ION-QN and ION-QD Source: ECOM spol. s r.o. URL:[Link]

-

Chiral ION-QN & Chiral ION-QD Source: LCMS.cz URL:[Link]

-

Chiral Recognition in Separation Science: An Overview Source: Springer Nature Experiments URL:[Link]

- WO2011054834A1 - Benzimidazole-imidazole derivatives Source: Google Patents URL

Sources

- 1. US8529882B2 - Peptidomimetic protease inhibitors - Google Patents [patents.google.com]

- 2. AU2012201015B2 - Peptidomimetic protease inhibitors - Google Patents [patents.google.com]

- 3. ES2325481T3 - PROTEASA PEPTIDOMIMETIC INHIBITORS. - Google Patents [patents.google.com]

- 4. WO2011054834A1 - Benzimidazole-imidazole derivatives - Google Patents [patents.google.com]

- 5. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Chiral HPLC Column ION-QN and ION-QD | ECOM spol. s r.o. [ecomsro.com]

- 8. lcms.cz [lcms.cz]

- 9. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]

Application Note: LC-MS/MS Characterization and Fragmentation Profiling of (2R)-2-(methoxycarbonylamino)propanoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Application Area: Peptidomimetic Synthesis, Quality Control, and Pharmacokinetics

Introduction & Scientific Rationale

(2R)-2-(methoxycarbonylamino)propanoic acid, commonly known as N-methoxycarbonyl-D-alanine, is a critical chiral building block in modern pharmaceutical development. It is most prominently utilized in the synthesis of peptidomimetic drugs, specifically as a key intermediate in the development of Hepatitis C Virus (HCV) NS3 serine protease inhibitors [1].

In drug development workflows, verifying the structural integrity, enantiomeric purity, and degradation profile of this intermediate is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the gold standard for this analysis. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of N-methoxycarbonyl-D-alanine, detailing the causality behind experimental parameters and elucidating its characteristic collision-induced dissociation (CID) fragmentation pathways [2].

Physicochemical & Mass Spectrometric Properties

Understanding the molecule's intrinsic properties is the first step in designing a robust MS method. The presence of both a carboxylic acid moiety and a carbamate (N-methoxycarbonyl) group allows the molecule to be ionized in both positive and negative ESI modes. However, positive ion mode (ESI+) typically yields more structurally informative MS/MS spectra due to the protonation of the carbamate nitrogen or carbonyl oxygen, which drives predictable charge-directed fragmentation [3].

Table 1: Key Properties of (2R)-2-(methoxycarbonylamino)propanoic Acid

| Parameter | Value / Description |

| Chemical Formula | C5H9NO4 |

| Monoisotopic Exact Mass | 147.0532 Da |

| Molecular Weight | 147.13 g/mol |

| Precursor Ion (ESI+) | [M+H]⁺ m/z 148.06 |

| Precursor Ion (ESI-) | [M-H]⁻ m/z 146.05 |

| LogP (Predicted) | ~ -0.2 (Highly polar, requires reversed-phase retention strategies) |

Analytical Workflow and System Suitability

The following workflow establishes a self-validating system. By incorporating blank runs and system suitability standards (SST), analysts can confidently rule out carryover and ensure mass accuracy before sample acquisition.

Figure 1: End-to-end LC-MS/MS analytical workflow for N-methoxycarbonyl-D-alanine.

Step-by-Step LC-MS/MS Protocol

Sample Preparation

Causality:N-methoxycarbonyl-D-alanine is highly polar. Diluting the sample in a highly aqueous solvent ensures proper focusing at the head of the reversed-phase column, preventing peak distortion (the "solvent effect").

-

Accurately weigh 1.0 mg of the standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

-

Prepare a matrix blank using the exact same diluent to monitor for background interferences.

Liquid Chromatography (UHPLC) Parameters

Causality: Formic acid (0.1%) is added to both mobile phases to maintain a low pH (~2.7). This suppresses the ionization of the carboxylic acid in solution, increasing its hydrophobicity for better retention on the C18 column, while simultaneously providing an abundant proton source for ESI+ ionization.

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Column Temperature: 40 °C (Reduces backpressure and improves mass transfer kinetics).

-

Mobile Phase A: LC-MS grade H₂O + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.0 min: 5% to 60% B

-

3.0 - 4.0 min: 60% to 95% B (Column Wash)

-

4.0 - 5.0 min: 5% B (Re-equilibration)

-

Mass Spectrometry Parameters (Triple Quadrupole)

Causality: The capillary voltage and desolvation temperatures are optimized for a low-molecular-weight, polar analyte. Excessive temperatures can cause in-source thermal degradation of the labile carbamate group.

-

Ionization Mode: ESI Positive (ESI+)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr (Nitrogen)

-

Collision Gas: Argon (2.0 x 10⁻³ mbar)

Mechanistic MS/MS Fragmentation Profiling

When the [M+H]⁺ precursor ion (m/z 148.06) is subjected to Collision-Induced Dissociation (CID) in the q2 collision cell, it undergoes specific, predictable fragmentation pathways dictated by its functional groups. Understanding these pathways is critical for distinguishing this molecule from isobaric interferences in complex matrices.

Table 2: Diagnostic MS/MS Fragment Ions (ESI+)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |

| 148.06 | 130.05 | 18 Da (H₂O) | 10 - 15 | Loss of water from the carboxylic acid moiety. |

| 148.06 | 116.03 | 32 Da (CH₃OH) | 15 - 20 | Characteristic loss of methanol from the N-methoxycarbonyl group. |

| 148.06 | 104.07 | 44 Da (CO₂) | 15 - 20 | Decarboxylation of the C-terminus. |

| 148.06 | 88.04 | 60 Da (C₂H₄O₂) | 20 - 25 | Formation of the characteristic immonium ion after loss of the carboxyl group and methane. |

Fragmentation Pathway Visualization

The following diagram maps the causality of the fragmentation cascade. The primary cleavage events occur at the most labile bonds: the hydroxyl group of the carboxylic acid and the methoxy group of the carbamate.

Figure 2: Proposed CID fragmentation pathways for N-methoxycarbonyl-D-alanine in positive ESI mode.

Troubleshooting & Analytical Insights

-

Poor Retention on C18: Because the molecule is highly polar, it may elute in the void volume if the initial mobile phase contains too much organic solvent. Ensure the gradient starts at a maximum of 5% organic. If retention remains poor, consider switching to a Polar-Embedded C18 or an Aqueous C18 (aq) column designed to resist phase collapse under 100% aqueous conditions.

-

In-Source Fragmentation: The N-methoxycarbonyl group is relatively labile. If you observe high baseline levels of m/z 116 in your Q1 full scan, reduce the declustering potential (cone voltage) and lower the source temperature to preserve the intact [M+H]⁺ precursor.

-

Isobaric Interference: If analyzing complex biological matrices (e.g., during pharmacokinetic profiling), monitor the m/z 148.06 → 116.03 transition. The 32 Da neutral loss is highly specific to the methoxycarbonyl protecting group, providing excellent selectivity against endogenous amino acids [3].

References

- US Patent 8529882B2.Peptidomimetic protease inhibitors. Details the synthesis and utilization of N-methoxycarbonyl-D-alanine as a core intermediate in the development of Hepatitis C Virus (HCV) NS3 serine protease inhibitors.

-

Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Discusses the chemical behavior, synthesis, and mass spectrometric analysis of N-alkoxycarbonyl amino acid derivatives.[Link]

-

Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover... PubMed Central (PMC). Provides foundational mass spectrometry data and fragmentation patterns for N-methoxycarbonyl derivatized amino acids.[Link]

Application Note: Utilization of (2R)-2-(Methoxycarbonylamino)propanoic Acid in Peptidomimetic Synthesis

Introduction & Chemical Profile

(2R)-2-(Methoxycarbonylamino)propanoic acid , commonly referred to as Moc-D-Ala-OH , is a highly specialized, non-canonical amino acid derivative. Unlike standard Fmoc- or Boc-protected amino acids where the carbamate is removed during the final stages of synthesis, the N-methoxycarbonyl (Moc) group is frequently retained in the final Active Pharmaceutical Ingredient (API).

Moc-D-Ala-OH is extensively utilized as an N-terminal capping moiety and structural building block in the development of peptidomimetic protease inhibitors, most notably targeting the Hepatitis C Virus (HCV) NS3 serine protease [1].

Mechanistic Insights: Causality in Experimental Design

As an application scientist, it is critical to understand why Moc-D-Ala-OH is selected over conventional amino acids, as this dictates how it must be handled during synthesis.

-

Stereochemical Stability (The D-Configuration): The incorporation of a D-alanine stereocenter introduces a specific geometric "kink" that disrupts standard

-helical and -

Pharmacophore Integration (The Moc Group): The Moc group is smaller and less lipophilic than a Boc group, yet more lipophilic than a free amine. In HCV NS3 protease inhibitors, the Moc group is not just a protecting group; it acts as a critical pharmacophore. It engages in essential hydrogen bonding within the S3/S4 pockets of the target protease active site [1].

-

Activation Kinetics & Epimerization Control: D-amino acids often experience slower coupling kinetics due to steric hindrance. When activating Moc-D-Ala-OH, highly efficient coupling additives like 1-Hydroxy-7-azabenzotriazole (HOAt) are required. HOAt accelerates the reaction via a neighboring group effect from its pyridine nitrogen, which simultaneously suppresses the epimerization (loss of chiral integrity) of the delicate D-chiral center [2].

Workflow Visualization

Workflow for the activation and coupling of Moc-D-Ala-OH in peptidomimetic synthesis.

Quantitative Data & Reagent Selection

Selecting the correct coupling reagent is paramount for maximizing yield while preserving the (2R) stereocenter. The table below summarizes the quantitative expectations for various coupling systems.

| Coupling Reagent System | Expected Yield | Epimerization Risk | Scalability | Primary Application |

| DCC / HOAt | > 90% | Very Low (< 1%) | High | Large-scale solution-phase API synthesis. |

| HATU / DIPEA | > 95% | Low (< 2%) | Medium | Solid-Phase Peptide Synthesis (SPPS). |

| EDC / HOBt | 70 - 85% | Moderate (2 - 5%) | High | Aqueous-compatible solution-phase synthesis. |

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , meaning each critical step contains an observable or analytical checkpoint to confirm success before proceeding.

Protocol A: Solution-Phase Coupling via DCC/HOAt

Objective: Couple Moc-D-Ala-OH to a peptidomimetic core amine with >90% yield and <1% epimerization.

-

Pre-activation: Dissolve Moc-D-Ala-OH (1.0 eq) and HOAt (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol). Cool the mixture to 0°C using an ice bath under an inert nitrogen atmosphere.

-

Carbodiimide Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) dropwise to the cooled solution. Stir at 0°C for 30 minutes.

-

Self-Validation Checkpoint: The formation of a dense white precipitate (dicyclohexylurea, DCU) provides visual confirmation that the carboxylic acid has been successfully converted to the highly reactive OAt-active ester.

-

-

Nucleophilic Attack: Add the target amine (0.85 eq) dissolved in a minimal volume of Tetrahydrofuran (THF). Allow the reaction to slowly warm to room temperature and stir for 2 to 12 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, quench with 1 mL of methanol, and analyze via LC-MS.

-

Self-Validation Checkpoint: The chromatogram must show the complete disappearance of the OAt-active ester mass and the emergence of the target product mass.

-

-

Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the organic filtrate sequentially with 5% aqueous

(to remove unreacted amine), saturated aqueous

Protocol B: Solid-Phase Peptide Synthesis (SPPS) via HATU/DIPEA

Objective: Incorporate Moc-D-Ala-OH at the N-terminus of a resin-bound peptide.

-

Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 mins).

-

Self-Validation Checkpoint: Monitor the UV absorbance of the cleavage wash at 301 nm. A plateau in absorbance confirms complete removal of the Fmoc group (dibenzofulvene-piperidine adduct).

-

-

Pre-activation: In a separate vial, dissolve Moc-D-Ala-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) and vortex for 2 minutes.

-

Self-Validation Checkpoint: The solution will undergo a distinct color change to pale yellow, indicating the formation of the active At-ester [2].

-

-

Coupling: Transfer the activated mixture to the resin reaction vessel. Agitate at room temperature for 1 hour.

-

Kaiser Test (IPC): Withdraw a few resin beads, wash with ethanol, and perform a Kaiser ninhydrin test.

-

Self-Validation Checkpoint: Colorless beads indicate complete coupling (absence of free primary amines). Blue beads indicate incomplete coupling, mandating a second coupling cycle before cleavage.

-

-

Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the peptide using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5%

) for 2 hours.

References

- Title: Peptidomimetic protease inhibitors (US Patent 8,529,882 B2)

-

Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]

Application Note: Dissolution and Coupling Protocol for (2R)-2-(methoxycarbonylamino)propanoic Acid

Executive Summary & Chemical Profile

(2R)-2-(methoxycarbonylamino)propanoic Acid —commonly referred to as N-methoxycarbonyl-D-alanine or N-Moc-D-Ala-OH —is a highly specialized, N-carbamate protected chiral amino acid[1]. With a molecular weight of 147.13 g/mol , this compound serves as a critical building block in the synthesis of complex peptidomimetics, most notably in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors[2].

Unlike bulkier protecting groups (such as Fmoc or Boc), the methoxycarbonyl (Moc) group offers a minimal steric footprint and unique metabolic cleavability profiles, enhancing the bioavailability of the resulting prodrugs[2]. Because it is typically isolated as a colorless oil or a low-melting solid[3], its handling, dissolution, and activation require precise solvent and reagent selection to prevent epimerization of the delicate D-stereocenter.

Causality of Solvent and Reagent Selection

To ensure a self-validating and high-yield system, the choice of solvent and coupling reagents must be dictated by the reaction kinetics and the physical properties of the intermediates:

-

Solvent Selection (Dichloromethane - DCM): N-Moc-D-Ala-OH exhibits excellent solubility in halogenated aprotic solvents. Anhydrous DCM is the solvent of choice because it completely dissolves the starting material while maintaining a low dielectric constant[3]. This environment minimizes the stabilization of the unwanted oxazolone intermediate, which is the primary pathway for racemization in peptide synthesis[4].

-

Coupling Reagents (DCC + HOAt): Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used to activate the carboxylic acid. However, DCC alone can lead to slow coupling and high rates of racemization[5]. To counteract this, 1-Hydroxy-7-azabenzotriazole (HOAt) is introduced as an additive. HOAt reacts with the transient O-acylisourea to form a highly reactive, yet stereochemically stable, OAt-ester[4]. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance—hydrogen-bonding with the incoming amine nucleophile to accelerate the reaction and lock the stereocenter in place[4].

Quantitative Data: Solubility and Stoichiometry

Table 1: Solubility Profile of N-Moc-D-Ala-OH

| Solvent | Solubility | Recommended Application |

| Dichloromethane (DCM) | > 0.2 M (Highly Soluble) | Primary solvent for DCC/HOAt or EDC/HOBt solution-phase coupling. |

| Tetrahydrofuran (THF) | > 0.1 M (Soluble) | Excellent co-solvent for introducing amine nucleophiles. |

| Dimethylformamide (DMF) | > 0.5 M (Highly Soluble) | Alternative for solid-phase peptide synthesis (SPPS) or difficult couplings. |

| Water | Slightly Soluble | Not recommended for stock solutions due to risk of ester hydrolysis. |

Table 2: Stoichiometric Ratios for Amide Bond Formation

| Reagent | Equivalents | Function in Workflow |

| N-Moc-D-Ala-OH | 1.0 eq | Activated carboxylic acid (Electrophile). |

| HOAt | 1.0 - 1.1 eq | Racemization suppressor and active ester generator. |

| DCC | 1.0 - 1.1 eq | Primary coupling agent (Carbodiimide). |

| Target Amine | 0.8 - 0.9 eq | Nucleophile (Used as limiting reagent to ensure complete consumption). |

Step-by-Step Dissolution & Activation Protocol

This protocol outlines the solution-phase coupling of N-Moc-D-Ala-OH with a target amine, utilizing DCC and HOAt. This specific methodology is adapted from validated synthetic routes for HCV protease inhibitors[2].

Step 1: Preparation of the Carboxylic Acid Solution

-

Weigh 1.0 equivalent of N-Moc-D-Ala-OH (e.g., 0.193 g, 1.31 mmol) into an oven-dried, argon-purged round-bottom flask.

-

Add 10 mL of anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.13 M. Stir gently until the colorless oil/solid is completely dissolved[2].

Step 2: Addition of the Additive (HOAt)

-

Add 1.0 equivalent of HOAt (e.g., 0.177 g, 1.31 mmol) directly to the DCM solution[2].

-

Stir until the HOAt is fully dissolved. A slight yellow tint may be observed, which is a normal visual indicator for HOAt solutions[6].

-

Submerge the flask in an ice bath to cool the mixture to 0 °C. Causality: Lower temperatures drastically reduce the rate of oxazolone formation, preserving the D-stereocenter.

Step 3: Carbodiimide Activation

-

Add 1.0 equivalent of DCC (e.g., 1.31 mL of a 1.0 M solution in DCM, 1.31 mmol) dropwise to the cooled mixture[2].

-

Stir the reaction in the ice bath for exactly 30 minutes[2]. During this time, the highly reactive O-acylisourea intermediate is formed and subsequently trapped by HOAt to form the stable OAt-ester[4]. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form[5].

Step 4: Nucleophilic Addition

-

Dissolve 0.8 to 0.9 equivalents of the target amine in a minimal volume of anhydrous THF (e.g., 8.8 mL)[2].

-

Add the amine solution dropwise to the activated N-Moc-D-Ala-OH mixture at 0 °C[2].

-

Remove the ice bath, allowing the reaction mixture to warm gradually to room temperature. Stir overnight under an inert atmosphere[2].

Step 5: Workup and Self-Validation

-

Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct[5].

-

Quenching: Quench the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.

-

Validation (Quality Control): Analyze the organic layer via LC-MS to confirm the mass of the desired peptidomimetic product. Perform Chiral HPLC to validate that the enantiomeric excess (ee) remains >98%, confirming that the DCC/HOAt system successfully prevented epimerization of the D-alanine residue.

Process Visualization

Workflow for N-Moc-D-Ala-OH dissolution and DCC/HOAt-mediated coupling.

References

- Babine, R. E., et al. "Peptidomimetic protease inhibitors." U.S. Patent No. 8,529,882 B2. U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13048344, N-carbomethoxy-L-alanine." PubChem. URL:[Link]

-

Peptide Chemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." PeptideChemistry.org. URL:[Link]

Sources

- 1. N-carbomethoxy-L-alanine | C5H9NO4 | CID 13048344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8529882B2 - Peptidomimetic protease inhibitors - Google Patents [patents.google.com]

- 3. AU2012201015B2 - Peptidomimetic protease inhibitors - Google Patents [patents.google.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Safe Handling and Peptide Coupling Protocols for (2R)-2-(methoxycarbonylamino)propanoic Acid

Introduction

(2R)-2-(methoxycarbonylamino)propanoic acid , commonly referred to as N-Moc-D-alanine , is an N-protected unnatural amino acid derivative. It serves as a critical chiral building block in the synthesis of peptidomimetic protease inhibitors, most notably those targeting the Hepatitis C Virus (HCV) NS3 serine protease [1]. The integration of such specific unnatural amino acid caps was a watershed moment in medicinal chemistry, enabling the development of direct-acting antiviral (DAA) agents that effectively cure chronic HCV infections [2].

Because N-Moc-D-alanine is utilized extensively in amide bond-forming reactions, its handling cannot be divorced from the reagents required to activate it. This application note details the physicochemical profile, occupational hazard causality, and a self-validating synthetic protocol for utilizing N-Moc-D-alanine safely in discovery and scale-up chemistry.

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe storage, the fundamental properties of the compound are summarized below:

| Property | Value |

| Chemical Name | (2R)-2-(methoxycarbonylamino)propanoic Acid |

| Common Synonyms | N-Moc-D-alanine; N-methoxycarbonyl-D-alanine |

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| Appearance | Colorless oil to viscous liquid[1] |

| Solubility | Soluble in DCM, THF, DMF, and Alcohols |

| Stereochemistry | D-enantiomer (2R configuration) |

Hazard Identification & Causality (E-E-A-T)

While N-Moc-D-alanine itself is a mild organic acid requiring standard laboratory precautions, the true occupational hazards arise from the coupling ecosystem required for its activation. Understanding the causality behind these hazards is critical for laboratory safety:

-

Sensitization via Carbodiimides: To form an amide bond, N-Moc-D-alanine is typically activated using N,N'-Dicyclohexylcarbodiimide (DCC). DCC is a severe dermal and respiratory sensitizer capable of inducing allergic contact dermatitis and life-threatening anaphylaxis upon repeated exposure [3].

-

Explosive Potential of Additives: To prevent the racemization of the sensitive D-alanine stereocenter during activation, 1-Hydroxy-7-azabenzotriazole (HOAt) is added. While HOAt provides anchimeric assistance to speed up coupling, anhydrous HOAt is an energetic material that can decompose violently under thermal stress or friction [4].

Safe Handling & Dispensing Procedures

-

Environmental Controls: All handling, weighing, and reactions must be conducted inside a certified chemical fume hood under a continuous inert atmosphere (Argon/Nitrogen).

-

PPE Requirements: Double-layer nitrile gloves (changed immediately if contaminated with DCC), safety goggles, and a flame-resistant lab coat.

-

Dispensing the Oil: Because N-Moc-D-alanine presents as a viscous, colorless oil, volumetric pipetting is prone to severe error. Use a positive displacement pipette or perform mass-based dispensing using a tared glass syringe to ensure stoichiometric accuracy.

Self-Validating Experimental Protocol: Stereoselective Peptide Coupling

This protocol describes the coupling of N-Moc-D-alanine to a secondary amine (e.g., a bicycloproline intermediate) using DCC/HOAt. The system is designed to be self-validating , meaning progression to the next step is contingent on analytical confirmation.

Step 1: Reagent Preparation

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Moc-D-alanine (1.0 eq) and HOAt (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Causality: DCM is chosen because the byproduct of DCC activation (dicyclohexylurea, DCU) is highly insoluble in it, allowing for easy downstream purification via simple filtration [1].

Step 2: Thermal Control and Activation

-

Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

-

Causality: Lowering the temperature suppresses the formation of the oxazolone intermediate, which is the primary mechanistic pathway for the racemization of the D-alanine chiral center [4].

-

Add DCC (1.0 eq) dropwise as a solution in DCM. Stir for 30 minutes at 0°C.

-

Validation Checkpoint 1 (Visual): Observe the formation of a white precipitate (DCU). This visual cue confirms the activation of the carboxylic acid is proceeding.

-

Validation Checkpoint 2 (Analytical): Quench a 5 µL aliquot in methanol and analyze via LC-MS. Proceed only when the formation of the OAt-active ester is confirmed and unreacted N-Moc-D-alanine is fully consumed.

Step 3: Amine Coupling

-

Add the amine substrate (0.85 eq) dissolved in a minimal amount of anhydrous THF dropwise to the activated ester solution [1].

-

Causality: The amine is used as the limiting reagent (0.85 eq) to ensure complete conversion and simplify the purification of the highly valuable downstream intermediate.

-

Remove the ice bath, allowing the reaction to warm to room temperature, and stir overnight (approx. 12-16 hours).

Step 4: Work-up and Isolation

-

Filter the reaction mixture through a pad of Celite to remove the precipitated DCU byproduct. Wash the filter cake with cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted N-Moc-D-alanine and HOAt), and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the coupled peptidomimetic intermediate.

Workflow Visualization

Workflow for N-Moc-D-alanine peptide coupling, highlighting safety and validation checkpoints.

References

- Title: US8529882B2 - Peptidomimetic protease inhibitors Source: Google Patents URL

-

Title: 2015 Philip S. Portoghese Medicinal Chemistry Lectureship. Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents: The Arc of a Medicinal Chemistry Triumph Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: An Evaluation of the Occupational Health Hazards of Peptide Couplers Source: ACS Publications (ACS Chemical Health & Safety) URL: [Link]

Advanced Derivatization Workflows for (2R)-2-(Methoxycarbonylamino)propanoic Acid in GC-MS

Chemical Rationale & Mechanistic Causality

(2R)-2-(methoxycarbonylamino)propanoic acid, commonly known as N-methoxycarbonyl-D-alanine, presents distinct analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Underivatized amino acids and their N-protected derivatives exhibit poor chromatographic behavior on non-polar GC stationary phases, characterized by severe peak tailing, irreversible column adsorption, and thermal degradation at elevated injection temperatures[1].

To achieve high-resolution separation and sensitive quantitation, derivatization is mandatory to replace the active hydrogens with nonpolar moieties[1]. For this specific analyte, two functional groups dictate the chemical strategy:

-

Carboxylic Acid (-COOH) : Highly polar and prone to hydrogen bonding; requires esterification or silylation.

-

Carbamate Amine (-NH-CO-OCH₃) : While less reactive than a primary amine, the active hydrogen on the secondary carbamate nitrogen can still cause peak broadening. Silylation of this group is sterically hindered but achievable under optimized thermodynamic conditions.

From a chromatographic perspective, the retention behavior of N-alkoxycarbonyl amino acid derivatives exhibits a documented structural anomaly. Alkyl esters of N-alkoxycarbonyl alanine actually elute prior to their glycine counterparts, despite the presence of an additional methyl group at the C(2) position[2]. This unusual elution order is caused by the shielding effect of the methyl group on the adjacent polar fragments, which decreases the overall retention index[2]. Understanding this causality is critical for accurate peak identification during untargeted screening.

Derivatization Pathway Selection

Fig 1: GC-MS derivatization workflows for (2R)-2-(methoxycarbonylamino)propanoic acid.

Experimental Methodologies

Protocol A: MTBSTFA Silylation (The Gold Standard for Quantitation)

Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is the preferred method for comprehensive amino acid profiling. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10⁴ times more stable to hydrolysis than traditional TMS derivatives formed by BSTFA[1].

-

Step 1: Azeotropic Drying. Transfer 50 µL of the analyte extract into a silanized glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

-

Causality: Silylating reagents are highly sensitive to moisture. Residual water leads to the competitive formation of TBDMS-OH, drastically reducing the reaction yield and reproducibility[3].

-

-

Step 2: Reagent Addition. Add 50 µL of anhydrous Dimethylformamide (DMF) and 50 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (TBDMCS).

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the polar amino acid without participating in the reaction. The 1% TBDMCS acts as a crucial catalyst to drive the silylation of the sterically hindered carbamate -NH- group[4].

-

-

Step 3: Thermal Incubation. Seal the vial with a PTFE-lined cap and incubate at 75 °C for 30 minutes.

-